molecular formula C8H3BrFN2NaO2 B2965328 Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate CAS No. 2377035-41-9

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate

Cat. No.: B2965328
CAS No.: 2377035-41-9
M. Wt: 281.016
InChI Key: FHVBYLDIKXGMEL-UHFFFAOYSA-M
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Description

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with a suitable carboxylating agent, such as carbon dioxide, in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The carboxylate group can participate in condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the benzimidazole ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for the reduction of the compound.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, amides, esters, and other functionalized compounds that can be further utilized in different applications.

Scientific Research Applications

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to the modulation of their activity. The compound can inhibit or activate specific biochemical pathways, resulting in its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate can be compared with other similar compounds, such as:

    5-bromo-1H-benzimidazole-2-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    6-fluoro-1H-benzimidazole-2-carboxylate:

    1H-benzimidazole-2-carboxylate: Lacks both bromine and fluorine atoms, serving as a simpler analog for comparison.

The unique combination of bromine and fluorine atoms in this compound distinguishes it from these similar compounds, potentially offering enhanced reactivity and biological activity.

Properties

IUPAC Name

sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2.Na/c9-3-1-5-6(2-4(3)10)12-7(11-5)8(13)14;/h1-2H,(H,11,12)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVBYLDIKXGMEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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